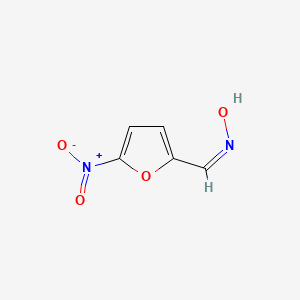
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid is a straight-chain aliphatic carboxylic acid with the molecular formula C₇H₁₀O₇. This compound is notable for its structural complexity, featuring both hydroxyl and carboxyl functional groups. It is a derivative of adipic acid, which is widely used in the production of nylon and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through various methods, including microbial biosynthesis and chemical synthesis. Microbial biosynthesis involves the use of engineered microorganisms to convert renewable feedstocks into the desired product. This method is environmentally friendly and can be conducted under mild conditions without harsh chemicals .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic conversion of biomass-derived intermediates. Advances in catalytic routes have enabled the efficient production of carboxylic acids from renewable resources, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of (R)-2-hydroxybutane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its biological activity. Studies have shown that it can modulate enzyme activity and affect metabolic pathways .
Comparaison Avec Des Composés Similaires
Adipic Acid: A precursor to (R)-2-hydroxybutane-1,2,4-tricarboxylic acid, widely used in the production of nylon.
3-Hydroxy-3-Carboxymethyl-Adipic Acid: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
13052-73-8 |
|---|---|
Formule moléculaire |
C7H10O7 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1 |
Clé InChI |
XKJVEVRQMLKSMO-SSDOTTSWSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES isomérique |
C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES canonique |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Key on ui other cas no. |
3562-74-1 |
Description physique |
Solid |
Synonymes |
homocitrate homocitric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
